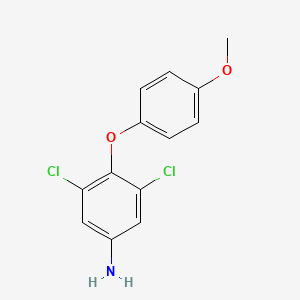
3,5-dichloro-4-(4-methoxyphenoxy)aniline
Cat. No. B8599769
M. Wt: 284.13 g/mol
InChI Key: ARQWRBYTJWEFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08420851B2
Procedure details


To a solution of stannous chloride dihydrate (32.38 g, 0.14 mol) in concentrated HCl (11 mL) was added 3,5-dichloro-4-(4-methoxy-phenoxy)nitrobenzene (11.3 g, 0.03 mol) in EtOH (56.5 mL). The reaction mixture was refluxed for about 2 h. The resulting mixture was brought at 20-30° C. and diluted with ethyl acetate. The mixture was made alkaline with ammonia solution. Resulting solid was filtered through cellite. The organic phase was washed with water, brine, dried over sodium sulphate, filtered and concentrated to give 3,5-Dichloro-4-(4-methoxy-phenoxy)-phenylamine (10.2 g; % Yield: 99%).
[Compound]
Name
stannous chloride dihydrate
Quantity
32.38 g
Type
reactant
Reaction Step One






Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N+:18]([O-])=O)[CH:5]=[C:6]([Cl:17])[C:7]=1[O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1.N>Cl.CCO.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:18])[CH:5]=[C:6]([Cl:17])[C:7]=1[O:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=1
|
Inputs


Step One
[Compound]
|
Name
|
stannous chloride dihydrate
|
|
Quantity
|
32.38 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
11.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=C(C1OC1=CC=C(C=C1)OC)Cl)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
56.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for about 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was brought at 20-30° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Resulting solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through cellite
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=C(C1OC1=CC=C(C=C1)OC)Cl)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.2 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 119.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
